N-Formyl-4-iodo-L-phenylalanine
Overview
Description
N-Formyl-4-iodo-L-phenylalanine is a biochemical compound used extensively in proteomics research. It is a derivative of phenylalanine, an essential aromatic amino acid. This compound is particularly valuable in the study of enzyme reactions, protein-ligand interactions, and protein and peptide structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-4-iodo-L-phenylalanine typically involves a multi-step reaction process. One common method starts with L-phenylalanine and involves the following steps :
Iodination: L-phenylalanine is iodinated using iodine in the presence of peracetic acid and sulfuric acid at 55°C for 2-4 hours.
Formylation: The iodinated product is then formylated using formic acid in methanol at 22°C for 4 hours.
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in the literature. the described synthetic routes can be scaled up for industrial applications, ensuring the availability of the compound for research purposes .
Chemical Reactions Analysis
Types of Reactions
N-Formyl-4-iodo-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are not extensively detailed in the literature.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include iodine, peracetic acid, sulfuric acid, and formic acid .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives of this compound.
Scientific Research Applications
N-Formyl-4-iodo-L-phenylalanine has a wide range of scientific research applications, including :
Proteomics Research: Used to study protein-ligand interactions and enzyme reactions.
Structural Biology: Incorporated into proteins for structure determination.
Chemical Synthesis: Utilized in the synthesis of various derivatives for research purposes.
Biomedical Research: Involved in the production of L-phenylalanine, an important amino acid in food and medicine.
Material Science: Formation of metal complexes with 4-Iodo-L-phenylalanine for studying metalloprotein interactions.
Mechanism of Action
The mechanism of action of N-Formyl-4-iodo-L-phenylalanine is not fully understood. it is hypothesized that the compound binds to the active sites of enzymes, leading to their inhibition . This binding can affect various molecular targets and pathways, influencing enzyme activity and protein interactions.
Comparison with Similar Compounds
N-Formyl-4-iodo-L-phenylalanine can be compared with other similar compounds, such as:
4-Iodo-L-phenylalanine: Another derivative of phenylalanine used in protein engineering.
N-Boc-4-iodo-L-phenylalanine: Used as a pharmaceutical intermediate and in peptide synthesis.
These compounds share similar structural features but differ in their specific applications and chemical properties, highlighting the uniqueness of this compound in proteomics and structural biology research.
Properties
IUPAC Name |
(2S)-2-formamido-3-(4-iodophenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO3/c11-8-3-1-7(2-4-8)5-9(10(14)15)12-6-13/h1-4,6,9H,5H2,(H,12,13)(H,14,15)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLBWSIAKJLFMP-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC=O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC=O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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